molecular formula C11H10FN3O3 B6361766 1-[2-(4-Fluorophenoxy)ethyl]-3-nitro-1H-pyrazole CAS No. 1240566-80-6

1-[2-(4-Fluorophenoxy)ethyl]-3-nitro-1H-pyrazole

Cat. No. B6361766
CAS RN: 1240566-80-6
M. Wt: 251.21 g/mol
InChI Key: LZTAMZFDVVCOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-Fluorophenoxy)ethyl)-3-nitro-1H-pyrazole, or more commonly known as 4-FEPN, is a synthetic nitro pyrazole compound that has a variety of applications in scientific research. This compound has been used for decades as a tool for studying the biochemical and physiological effects of various drugs and other compounds. Its unique structure allows it to interact with various biological targets, making it a valuable tool for scientists in the field of pharmacology, biochemistry, and physiology.

Scientific Research Applications

4-FEPN has a wide range of applications in scientific research. It is used to study the biochemical and physiological effects of various drugs and other compounds. It can also be used to study the mechanism of action of various drugs, as well as to identify potential targets for drug development. 4-FEPN has also been used to study the effects of various environmental pollutants on the human body.

Mechanism of Action

4-FEPN is believed to act as a competitive inhibitor of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, 4-FEPN can increase the levels of these neurotransmitters in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects
4-FEPN has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This can lead to increased levels of alertness, concentration, and motivation. It has also been found to reduce anxiety and depression, and improve cognitive function.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-FEPN in laboratory experiments is that it can be easily synthesized and is relatively inexpensive. It is also stable and has a long shelf life, which makes it an ideal tool for scientists. The main limitation of using 4-FEPN is that it has not been extensively studied, so the exact mechanism of action and potential side effects are still not fully understood.

Future Directions

There are a number of potential future directions for the use of 4-FEPN in scientific research. It could be used to study the effects of various environmental pollutants on the human body. It could also be used to study the mechanism of action of various drugs, and to identify potential targets for drug development. Additionally, it could be used to study the biochemical and physiological effects of various drugs and other compounds. Finally, it could be used to study the effects of various drugs on behavior and mood.

Synthesis Methods

4-FEPN is synthesized from 4-fluorophenol and ethyl nitrite. The synthesis process involves the reaction of 4-fluorophenol with ethyl nitrite in the presence of hydrochloric acid. The reaction is carried out at room temperature and the product is isolated by extraction with ethyl acetate. The yield of 4-FEPN is typically between 70-80%.

properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O3/c12-9-1-3-10(4-2-9)18-8-7-14-6-5-11(13-14)15(16)17/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTAMZFDVVCOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN2C=CC(=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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